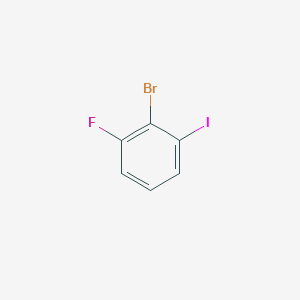

2-Bromo-1-fluoro-3-iodobenzene

描述

Overview of Polyhalogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Polyhalogenated benzene derivatives, aromatic compounds bearing multiple halogen substituents, are of paramount importance in the field of synthetic chemistry. hw.ac.uk The presence of halogen atoms on the benzene ring significantly alters its electronic properties and provides reactive handles for a wide array of chemical transformations. scribd.com These compounds serve as crucial intermediates in the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The nature, number, and position of the halogen atoms dictate the reactivity of the benzene ring, allowing for regioselective functionalization. vulcanchem.com

The introduction of halogens can modify the biological activity, solubility, and metabolic profiles of drug molecules. chemimpex.com In materials science, halogenated benzenes are utilized in the preparation of high-performance polymers, liquid crystals, and organic semiconductors, where they can impart properties such as flame retardancy and specific electronic characteristics. chemimpex.com The ability to selectively manipulate each halogen atom through reactions like cross-coupling, lithiation, and nucleophilic aromatic substitution makes polyhalogenated arenes powerful and versatile tools for the construction of intricate molecular architectures. scribd.comchemimpex.com

Strategic Importance of 2-Bromo-1-fluoro-3-iodobenzene as a Synthetic Synthon

Among the vast array of polyhalogenated compounds, this compound stands out as a particularly valuable and strategic synthetic synthon. Its unique 1,2,3-trisubstitution pattern, with three different halogen atoms—fluorine, bromine, and iodine—offers exceptional versatility for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for a programmed approach to synthesis, where each halogen can be addressed chemoselectively.

The presence of the fluorine atom, a common feature in many modern pharmaceuticals, along with the bromine and iodine atoms, which are readily employed in a variety of cross-coupling reactions, makes this compound a highly sought-after building block. chemimpex.com The specific arrangement of the halogens also influences the steric and electronic environment of the benzene ring, enabling precise control over subsequent functionalization reactions. This strategic combination of reactive sites within a single molecule streamlines synthetic pathways to complex, highly substituted aromatic compounds that would otherwise require more convoluted and less efficient multi-step procedures.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMRKNHYHPORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479859 | |

| Record name | 2-bromo-1-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851368-08-6 | |

| Record name | 2-bromo-1-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Elucidation of 2 Bromo 1 Fluoro 3 Iodobenzene

The regioselective synthesis of 2-Bromo-1-fluoro-3-iodobenzene is a multi-step process that leverages the directing effects of substituents on the aromatic ring. A patented method outlines a reliable route starting from 1-fluoro-2-amino-3-nitrobenzene. google.com

The synthesis proceeds as follows:

Diazotization and Bromination: The starting material, 1-fluoro-2-amino-3-nitrobenzene, undergoes a diazotization reaction followed by bromination to yield 1-fluoro-2-bromo-3-nitrobenzene. google.com

Reduction of the Nitro Group: The nitro group of 1-fluoro-2-bromo-3-nitrobenzene is then reduced to an amino group, affording 1-fluoro-2-bromo-3-aminobenzene. google.com

Diazotization and Iodination: The final step involves the diazotization of the amino group in 1-fluoro-2-bromo-3-aminobenzene, followed by an iodination reaction to furnish the target compound, this compound. This method is noted for its mild reaction conditions and high utilization rate of the iodine source. google.com

An alternative approach involves the directed ortho-lithiation of 1-fluoro-3-iodobenzene. The fluorine atom acts as a directed metalation group (DMG), guiding the lithiation to the C2 position. wikipedia.orgorganic-chemistry.org Subsequent quenching of the resulting aryllithium intermediate with a bromine source would yield the desired product. The success of this method relies on the powerful directing ability of the fluorine atom in ortho-lithiation reactions. researchgate.net

Another synthetic strategy reported in the literature involves the lithiation of N-Boc-2-fluoroaniline, followed by iodination to give N-Boc-2-fluoro-6-iodoaniline. Subsequent hydrolysis and a Sandmeyer-type reaction (diazotization followed by treatment with a copper bromide catalyst) produces 1-fluoro-2-bromo-3-iodobenzene, albeit with moderate yields of 42-50%. google.com

Physicochemical Characteristics

2-Bromo-1-fluoro-3-iodobenzene is a solid or semi-solid at room temperature. sigmaaldrich.com Its key physicochemical properties are summarized in the table below. The presence of three different halogens contributes to its relatively high molecular weight and density.

| Property | Value |

| Molecular Formula | C₆H₃BrFI |

| Molecular Weight | 300.89 g/mol |

| Physical Form | Solid or semi-solid |

| Purity | ≥98% |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment |

| IUPAC Name | This compound |

| InChI Key | MHMRKNHYHPORRR-UHFFFAOYSA-N |

| CAS Number | 851368-08-6 |

Spectroscopic Data

The structural elucidation of 2-Bromo-1-fluoro-3-iodobenzene is confirmed through various spectroscopic techniques. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine. The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

| ¹³C NMR | Spectral data available. nih.gov |

| Mass Spectrometry (GC-MS) | Spectral data available. nih.gov |

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 1 Fluoro 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-1-fluoro-3-iodobenzene, providing unambiguous information about the connectivity and chemical environment of its atoms. ¹H NMR and ¹³C NMR are fundamental techniques, with ¹⁹F NMR also offering critical data due to the fluorine substituent.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electronegativity and spatial arrangement of the three different halogen substituents (F, Br, I). The fluorine atom, in particular, will cause characteristic splitting of the signals of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The spectrum will show six distinct signals for the six aromatic carbons, with their chemical shifts being significantly influenced by the attached halogens. The carbon atom bonded to the highly electronegative fluorine atom will appear at a characteristically downfield position. The heavy iodine atom can cause broadening of the signal for the carbon to which it is attached.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a valuable technique for compounds containing fluorine. researchgate.net The spectrum for this compound will show a single resonance, and its chemical shift provides confirmation of the fluorine's chemical environment.

The following table summarizes typical NMR data for related structures, illustrating the influence of halogen substituents on chemical shifts.

| Nucleus | Exemplary Chemical Shift (ppm) for a related halobenzene | Key Observations |

| ¹H | 6.88 - 7.45 | The relative positions of the signals are dictated by the combined electron-withdrawing and -donating effects of the halogens. chemicalbook.com |

| ¹³C | 89.9 - 160.7 | The carbon attached to fluorine exhibits a large downfield shift. wiley-vch.de |

This table is illustrative and actual values for this compound may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) are commonly employed.

The mass spectrum of this compound will exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak will be observed with an intensity ratio of approximately 1:1. docbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The fragmentation pattern provides a fingerprint of the molecule's structure. The weakest bond in this compound is the C-I bond, making the loss of an iodine radical a primary fragmentation pathway. Other common fragmentation pathways for halobenzenes include the loss of the bromine atom and cleavage of the aromatic ring.

| m/z Value | Possible Fragment Ion | Significance |

| 300/302 | [C₆H₃BrFI]⁺ | Molecular ion peak (showing the isotopic pattern of bromine) |

| 173/175 | [C₆H₃BrF]⁺ | Loss of iodine radical |

| 127 | [I]⁺ | Iodine cation |

| 94 | [C₆H₃F]⁺ | Loss of bromine and iodine radicals |

This table presents a hypothetical fragmentation pattern based on the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show absorption bands corresponding to the stretching and bending vibrations of the C-H, C-F, C-Br, and C-I bonds, as well as the vibrations of the benzene (B151609) ring. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The C-Br and C-I stretching vibrations are found at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, aiding in its structural confirmation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretch | 3000 - 3100 | IR, Raman |

| C-C stretch (aromatic) | 1400 - 1600 | IR, Raman |

| C-F stretch | 1000 - 1400 | IR |

| C-Br stretch | 500 - 600 | IR, Raman |

| C-I stretch | ~500 | IR, Raman |

This table provides general ranges for the vibrational modes of substituted benzenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the halogen atoms, which are auxochromes, will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum typically exhibits two main absorption bands, corresponding to the π → π* transitions of the aromatic system. The fine structure of these bands can be influenced by the nature and position of the substituents. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis and for monitoring reactions involving this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-FID, UPLC)

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would typically be used, with a nonpolar stationary phase and a polar mobile phase. A UV detector is commonly employed for detection.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a powerful technique for the analysis of volatile compounds. this compound is sufficiently volatile to be analyzed by GC. The compound is separated from impurities in a capillary column, and the flame ionization detector provides a response that is proportional to the amount of carbon in the analyte.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

These chromatographic methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended applications in research and synthesis.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block for Synthesizing Complex Organic Molecules

2-Bromo-1-fluoro-3-iodobenzene is recognized as a key intermediate in sophisticated organic synthesis due to the differential reactivity of its halogen substituents. chemimpex.com The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the least reactive under these conditions. This reactivity hierarchy enables chemists to perform selective functionalization, introducing different molecular fragments in a stepwise manner.

This controlled reactivity is particularly advantageous in cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. chemimpex.cominnospk.com Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be directed to specific positions on the benzene (B151609) ring by carefully choosing the reaction conditions and catalysts. chemimpex.comguidechem.com The iodine atom typically reacts first, allowing for the introduction of a substituent, followed by a subsequent reaction at the bromine site. ossila.com This makes the compound an ideal scaffold for constructing polysubstituted aromatic systems with high precision. chemimpex.com

Table 1: Reactivity of Halogen Sites in Cross-Coupling Reactions

| Halogen Substituent | Position | Relative Reactivity | Common Reactions |

|---|---|---|---|

| Iodine (I) | 3 | Highest | Suzuki, Sonogashira, Heck, Stille |

| Bromine (Br) | 2 | Intermediate | Suzuki, Sonogashira, Buchwald-Hartwig |

Applications in Pharmaceutical and Agrochemical Synthesis

The structural framework of this compound is a valuable starting point for the synthesis of active ingredients in the pharmaceutical and agrochemical industries. innospk.comreachever.com Halogenated aromatic compounds are integral components of many commercial drugs and pesticides, where the presence of halogens can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. innospk.com This compound serves as a precursor for producing more complex molecules that are later tested for their therapeutic or pesticidal efficacy. reachever.com

In medicinal chemistry, this compound and its isomers are employed to design and optimize new drug candidates. chemimpex.com The fluorine atom, in particular, is a crucial element in modern drug design. innospk.com Its incorporation can enhance properties such as lipophilicity and binding affinity to target proteins, while also improving metabolic resistance, which can lead to a longer duration of action in the body. innospk.com

Researchers utilize this building block to create libraries of structurally diverse compounds for high-throughput screening. For instance, a related isomer, 4-bromo-3-fluoroiodobenzene, has been used in the synthesis of selective factor Xa inhibitors, a class of anticoagulant medications. ossila.com The ability to selectively functionalize the molecule at the iodo and bromo positions allows for the systematic modification of the compound's structure to optimize its potency and selectivity for its biological target. chemimpex.comossila.com

Development of Functional Materials from Halogenated Aromatics

The unique electronic properties conferred by the halogen substituents make this compound a useful intermediate in material science. innospk.comreachever.com Halogenated aromatics are foundational components in the development of a wide range of functional materials, where their incorporation can tune the electronic, optical, and physical properties of the final product. chemimpex.com These materials have potential applications in electronics, optics, and advanced coatings. innospk.com

This compound can be used in the formulation of advanced polymers and coatings. chemimpex.com By incorporating this halogenated monomer into a polymer chain through various polymerization techniques, material scientists can create materials with specific, enhanced properties. These properties can include increased thermal stability, flame retardancy, and modified refractive indices. The ability to subsequently modify the halogenated sites on the polymer provides a pathway to further functionalize the material, for example, by grafting on other molecules to alter surface properties. chemimpex.com

The rigid, planar structure and tunable electronic nature of substituted benzene rings are essential for the creation of liquid crystals and organic semiconductors. innospk.com Isomers and related halogenated compounds are used as precursors in the synthesis of molecules for these applications. chemimpex.comossila.com The precise arrangement of substituents influences the intermolecular interactions and packing of the molecules, which are critical for achieving the desired liquid crystalline phases or charge-transport properties in organic electronic devices. guidechem.comchemicalbook.com The introduction of fluorine, in particular, can modulate the electronic energy levels (HOMO/LUMO) of the molecules, which is a key aspect in the design of efficient organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). innospk.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromo-3-fluoroiodobenzene |

Environmental Chemistry and Atmospheric Fate of Halogenated Arenes

Degradation Pathways of Halogenated Aromatic Compounds in the Environment

The environmental persistence of halogenated aromatic compounds is largely determined by their susceptibility to microbial degradation. nih.gov Microorganisms have evolved various enzymatic pathways to break down these compounds, which can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov

Under aerobic conditions, the initial step in the bacterial degradation of haloaromatics often involves the action of mono- or dioxygenase enzymes. nih.govnih.gov These enzymes incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of halogenated catechols (halocatechols) as key intermediates. nih.gov The subsequent cleavage of the halocatechol ring can proceed through two main pathways: ortho-cleavage or meta-cleavage. nih.gov While ortho-cleavage typically leads to productive catabolism, meta-cleavage of halocatechols can result in the formation of toxic metabolites. nih.gov Dehalogenation, the removal of a halogen substituent, can occur at different stages, sometimes fortuitously during the initial oxygenation or through specific dehalogenase enzymes that replace the halogen with a hydroxyl group. nih.gov

In anaerobic environments, such as sediments and certain groundwater systems, a primary degradation pathway is reductive dehalogenation. nih.gov In this process, the halogenated aromatic compound acts as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. nih.gov This process, also known as halorespiration, is a crucial mechanism for the detoxification of these compounds in the absence of oxygen.

The specific degradation pathway and its efficiency are highly dependent on the number, type, and position of the halogen substituents on the aromatic ring, as well as the specific microbial communities present and the prevailing environmental conditions. For instance, a bacterium capable of degrading fluorobenzene, Burkholderia fungorum FLU100, has been shown to metabolize it to 3-fluorocatechol, which is then subject to ortho-cleavage. researchgate.net This demonstrates the specialized pathways that can exist for different halogenated benzenes. researchgate.net

Atmospheric Oxidation by Hydroxyl Radicals: Reaction Mechanisms and Kinetics

In the atmosphere, the primary removal process for many gas-phase organic compounds, including halogenated arenes, is oxidation initiated by hydroxyl (OH) radicals. harvard.edu The OH radical, often called the "detergent of the atmosphere," is a highly reactive species that plays a central role in atmospheric chemistry during the daytime. harvard.edu

The reaction between an OH radical and a halogenated aromatic compound typically proceeds via the electrophilic addition of the radical to the electron-rich aromatic ring. nih.govresearchgate.net This addition forms a transient hydroxycyclohexadienyl-type radical adduct. rsc.orgresearchgate.net The position of the OH addition (ortho, meta, para, or ipso to a substituent) is influenced by the nature and position of the existing substituents on the ring. nih.gov

For chlorobenzene, for example, studies have shown that OH addition occurs predominantly at the ortho (~50%) and para (~33%) positions, with minor addition at the meta (~17%) position and negligible ipso-addition (at the carbon bearing the chlorine). nih.gov This initial adduct then reacts further, typically with molecular oxygen (O₂), which is abundant in the atmosphere. nih.govresearchgate.net These subsequent reactions can lead to the formation of various products, including halogenated phenols (e.g., chlorophenols from chlorobenzene) or, following ring-opening, smaller, more oxidized fragments. nih.govrsc.org

| Compound | Rate Constant (kOH) at ~298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Benzene (B151609) | 1.2 x 10⁻¹² |

| Fluorobenzene | 5.5 x 10⁻¹³ |

| Chlorobenzene | 1.0 x 10⁻¹² |

| Bromobenzene | 1.1 x 10⁻¹² |

| 1,2-Dihydroxybenzene (Catechol) | 1.04 x 10⁻¹⁰ |

This table presents representative rate constants for the reaction of hydroxyl radicals with benzene and some related aromatic compounds to illustrate typical reaction rates. The data is compiled from various scientific studies. semanticscholar.org

Persistent Organic Pollutant (POP) Considerations for Polyhalogenated Aromatics

Persistent Organic Pollutants (POPs) are chemical substances that possess a specific combination of properties: they are resistant to environmental degradation, bioaccumulate in living organisms, are toxic, and can be transported over long distances from their source. wikipedia.org The international community addresses these substances through agreements like the Stockholm Convention. wikipedia.org

Polyhalogenated aromatic compounds are a class of chemicals of particular concern regarding their potential to be POPs. wikipedia.orgmdpi.com The presence of multiple halogen atoms on an aromatic ring often increases the compound's chemical stability and resistance to degradation through the pathways described above. wikipedia.org This stability directly contributes to environmental persistence.

Key characteristics of POPs and their relation to a compound like 2-Bromo-1-fluoro-3-iodobenzene include:

Persistence: The carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) are generally strong and not easily broken down by biological or photolytic processes. A molecule with three such bonds is likely to exhibit significant resistance to degradation.

Bioaccumulation: Halogenated compounds are typically lipophilic (fat-soluble). wikipedia.org This property means they have a tendency to accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. wikipedia.org

Toxicity: While the specific toxicity of this compound is not extensively documented in the context of POPs, many polyhalogenated aromatic hydrocarbons are known to have adverse effects on human health and the environment. wikipedia.orgmdpi.com

Long-Range Transport: Chemicals that are persistent and semi-volatile can undergo repeated cycles of volatilization into the atmosphere, transport with wind currents, and deposition, allowing them to travel far from their original point of release. wikipedia.org

Due to its polyhalogenated nature, this compound possesses structural features commonly associated with persistent organic pollutants. However, a formal classification as a POP would require extensive experimental data on its persistence, bioaccumulation potential, toxicity, and evidence of long-range environmental transport, as stipulated by the criteria of the Stockholm Convention.

常见问题

Q. What are the critical analytical techniques for verifying the purity and structure of 2-bromo-1-fluoro-3-iodobenzene in synthetic workflows?

- Methodological Answer: Purity and structural integrity are typically confirmed using gas chromatography (GC) for volatile impurities and high-performance liquid chromatography (HPLC) for non-volatile contaminants. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential to confirm halogen positions and aromatic substitution patterns. Mass spectrometry (MS) provides molecular weight confirmation. Note that commercial batches often report >95.0% purity via GC/HPLC .

Q. How should this compound be stored to ensure stability during long-term research use?

- Methodological Answer: Halogenated aromatics are sensitive to light and thermal degradation. Store under inert gas (e.g., argon) at 0–6°C in amber glass vials to minimize decomposition. Pre-purge storage containers with dry nitrogen to prevent moisture-induced side reactions. Stability studies for similar compounds (e.g., 1-bromo-3-fluoro-4-iodobenzene) indicate a melting point range of 46–48°C, suggesting limited thermal tolerance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via halogenated waste streams. First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity and yield?

- Methodological Answer: Regioselective halogenation requires precise control of reaction conditions. Use directed ortho-metalation (DoM) with organometallic bases (e.g., LDA) to direct bromine/iodine substitution. For example, fluorinated intermediates (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid) can be synthesized via Suzuki-Miyaura coupling, achieving >97.0% purity with boronic acid precursors . Optimize stoichiometry and temperature to suppress dihalogenation byproducts.

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Discrepancies in reactivity often arise from competing halogen exchange or steric hindrance. Use competitive kinetic studies to compare reaction rates of Br vs. I substituents under Pd/Zn catalysis. For example, iodides typically undergo faster oxidative addition than bromides, but steric effects in ortho-substituted systems may reverse this trend. Validate findings with DFT calculations to map transition-state energetics .

Q. How does the presence of mixed halogens (Br, F, I) influence the electronic properties of this compound in supramolecular applications?

- Methodological Answer: Fluorine’s strong electron-withdrawing effect and iodine’s polarizability create unique electronic gradients. Characterize via Hammett substituent constants (σ values: F ≈ +0.43, Br ≈ +0.26, I ≈ +0.18) to predict directing effects in electrophilic substitution. UV-Vis and cyclic voltammetry can quantify charge-transfer interactions in host-guest systems .

Q. What computational tools are recommended for modeling the steric and electronic effects of this compound in catalyst design?

- Methodological Answer: Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-311+G(d,p)) to model steric parameters (e.g., Tolman cone angles) and frontier molecular orbitals. Software like Gaussian or ORCA can simulate transition states for cross-coupling reactions. Pair with crystallographic data (e.g., Cambridge Structural Database) to validate predicted geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。